molecular formula C3H3N3OS B1301236 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 626-08-4

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B1301236
CAS No.: 626-08-4
M. Wt: 129.14 g/mol
InChI Key: HZPZCLDCTLLJTF-UHFFFAOYSA-N
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Description

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS: 626-08-4) is a heterocyclic compound featuring a 1,2,4-triazine core with a thione (C=S) group at position 3 and a ketone (C=O) at position 3. It serves as a versatile precursor in medicinal and materials chemistry. The compound is synthesized via condensation of thiosemicarbazide with pyruvic acid derivatives under reflux in ethanol or chloroform, often catalyzed by bases like NaOH . Its structure is confirmed through spectral techniques (FT-IR, NMR) and single-crystal X-ray diffraction . Applications range from anticancer and antimicrobial agents to industrial uses, such as depressants in mineral flotation .

Properties

IUPAC Name

3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPZCLDCTLLJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211644
Record name 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one
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Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-08-4
Record name 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name 3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one
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Biological Activity

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a compound belonging to the triazine family, characterized by its unique thioxo group. This compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C₃H₃N₃OS
  • Molecular Weight : 129.14 g/mol
  • CAS Number : 626-08-4
  • Solubility : Very soluble in water (up to 8.11 mg/ml) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 10 to 25 mm depending on the concentration used.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa18

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A comparative study on various fungi revealed that it effectively inhibited growth in species such as Candida albicans and Aspergillus niger.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/ml
Aspergillus niger64 µg/ml

These findings indicate that this compound may be a promising candidate for antifungal drug development.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may disrupt cellular processes in microorganisms by interfering with their metabolic pathways or inhibiting enzyme activity critical for survival.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of triazine derivatives, including this compound. The study concluded that modifications to the thioxo group significantly enhanced antimicrobial potency.
  • Fungal Inhibition Assay : Another research effort focused on the antifungal properties of this compound against clinical isolates of fungi. Results showed a significant reduction in fungal load when treated with varying concentrations of the compound over a period of 48 hours.

Comparison with Similar Compounds

Physicochemical Properties

Melting points (mp) and spectral data vary significantly with substituents:

Compound Melting Point (°C) Key Spectral Data (IR/NMR)
Parent compound Not reported IR: 1684 cm⁻¹ (C=O), 1306 cm⁻¹ (C=S)
6-Benzyl derivative (1a) 220–222 IR: 1680 cm⁻¹ (C=O), 1H NMR: δ 7.3–7.5 (Ar-H)
6-(4-Chlorophenyl) (1e) 220–222 (lit. 202) Discrepancy in mp suggests synthesis variability
6-(2-Chlorophenyl) (1f) 197–198 Lower mp due to ortho-substitution
4-Bromostyryl derivative (4) 190–192 UV: λmax 375 nm (conjugated system)

Notes:

  • Ortho-substituted derivatives (e.g., 1f) exhibit lower melting points compared to para-substituted analogs (e.g., 1e), likely due to reduced crystallinity .
  • The thione (C=S) group consistently appears at ~1300 cm⁻¹ in IR spectra across derivatives .
Anticancer Activity
  • The parent compound reacts with hydrazonoyl halides to form [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives (e.g., 7a–j), which show in vitro anticancer activity. Mechanistic studies propose cyclization pathways involving nucleophilic attack and ring closure .
Antimicrobial Activity
  • 6-Substituted derivatives (e.g., 6-(4-bromostyryl)-3-thioxo-triazinone) exhibit antimicrobial properties.
Industrial Use
  • 4-Amino-3-thioxo derivatives act as depressants in mineral flotation, selectively separating chalcopyrite from molybdenite. This application leverages the compound’s ability to adsorb onto mineral surfaces via thiol interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 2
3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

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